molecular formula C13H18ClNO5 B4041508 [3-(3-chlorophenoxy)propyl]dimethylamine oxalate

[3-(3-chlorophenoxy)propyl]dimethylamine oxalate

Cat. No.: B4041508
M. Wt: 303.74 g/mol
InChI Key: AYSBJZFPLNHYFZ-UHFFFAOYSA-N
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Description

[3-(3-chlorophenoxy)propyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C13H18ClNO5 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0873504 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds structurally related to "[3-(3-chlorophenoxy)propyl]dimethylamine oxalate" focuses on their synthesis and structural characterization. For instance, the synthesis and structure of trans-dimethylammonium bis(oxalato)diaquaruthenate(III) tetrahydrate were explored, revealing intricate patterns of hydrogen bonding and additional characterization through spectroscopies and voltammetry, highlighting the complex's potential for further research applications in chemical sciences (Murphy et al., 2000).

Antidepressant Agent Development

Research into substituted 3-amino-1,1-diaryl-2-propanols, structurally analogous to the compound , has shown potential for the development of antidepressant agents. This research path includes synthesizing and evaluating analogues for their pharmacological properties, identifying compounds with significant activity in animal models of depression, and minimal peripheral anticholinergic effects (Clark et al., 1979).

Nonpeptide Agonist Discovery

The discovery of nonpeptidic agonists for receptors, such as the urotensin-II receptor, involves compounds with similar structural motifs. These agonists, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, have been identified through cell-based screening and shown selectivity and efficacy, indicating their utility as pharmacological research tools and potential drug leads (Croston et al., 2002).

Chemiluminescence Detection Applications

The peroxy oxalate chemiluminescence system, utilized for hydrogen peroxide detection, demonstrates the application of related chemical structures in developing sensitive detection methods for chemical analyses. Such systems, simplified using immobilized fluorophores, showcase the potential for environmental monitoring and analytical chemistry advancements (Gubitz et al., 1985).

Hydrogen Production from Water

The use of complexes for visible light-driven hydrogen production from water, incorporating dimethylglyoximate and photosensitizers, exemplifies research into sustainable energy sources. This area explores the photogeneration of hydrogen, optimizing conditions for maximum production efficiency, contributing to renewable energy technologies (Du et al., 2008).

Properties

IUPAC Name

3-(3-chlorophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.C2H2O4/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11;3-1(4)2(5)6/h3,5-6,9H,4,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSBJZFPLNHYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.